molecular formula C13H15NO B14177109 N-Phenylhept-6-ynamide CAS No. 892875-39-7

N-Phenylhept-6-ynamide

Cat. No.: B14177109
CAS No.: 892875-39-7
M. Wt: 201.26 g/mol
InChI Key: ZCZQALFHBKOGEJ-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Alkyne Chemistry

N-Phenylhept-6-ynamide belongs to the class of terminal alkynes that possess a distal amide functional group. nih.gov In the broader field of alkyne chemistry, the presence of functional groups within the alkyne substrate can significantly influence the outcome of chemical reactions. The amide group in this compound is not merely a passive spectator; its weakly coordinating nature plays a crucial directing role in reactions with transition metal complexes. nih.gov This is a key concept in "amide-directed" synthesis, where the amide moiety guides the metallic center to a specific reaction pathway. nih.govacs.orgresearchgate.net

This contrasts with other functionalized alkynes, such as ynamides, where a nitrogen atom is directly attached to the alkyne's triple bond, leading to a polarized and highly reactive system. tdx.cat In the case of this compound, the amide is separated from the alkyne by a flexible alkyl chain, allowing it to interact with a metal center that is also coordinated to the alkyne, thereby influencing the subsequent intramolecular transformations. nih.gov

Significance as a Research Substrate and Precursor

The primary significance of this compound in the scientific literature is its role as a specialized substrate for the synthesis of organometallic complexes. It has been instrumental in the preparation of five-coordinate osmium alkylidene derivatives, a class of compounds that had been difficult to access due to the propensity of osmium to form hydride alkylidyne species. nih.govacs.orgresearchgate.net

In these reactions, this compound serves as a precursor to more complex molecular architectures. The initial product, an osmium alkylidene, is itself an unstable intermediate species. Under mild conditions, this intermediate undergoes further transformation, involving the rupture of the carbon-carbon triple bond of the original alkyne, to yield six-coordinate hydride–alkylidyne derivatives. nih.govacs.org This sequential reactivity underscores the value of this compound as a starting material for probing the mechanisms of C-C bond cleavage and formation. nih.gov

Overview of Key Research Areas and Contributions

The principal research area involving this compound is the study of transition metal-mediated reactions and the synthesis of novel organometallic structures. nih.govacs.org Its key contribution has been in the field of osmium chemistry.

Research has demonstrated that the dihydride complex OsH₂Cl₂(PiPr₃)₂ reacts with this compound in a distinctive manner. nih.gov The presence of the distal amide group directs the reaction towards the formation of an alkylidene complex, OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PiPr₃)₂, through the coordination of the alkyne and subsequent migration of hydride ligands. nih.gov This amide-directed synthesis represents a significant contribution, providing a pathway to otherwise elusive five-coordinate osmium alkylidenes. nih.govresearchgate.net These findings are part of a broader investigation into how unsaturated osmium(IV)-hydride complexes can induce sigma-bond activation.

The resulting alkylidene complex is an intermediate in the osmium-mediated cleavage of the alkyne's C-C triple bond, evolving into hydride-alkylidyne derivatives. This reactivity is influenced by the specific structure of the amide-containing alkyne, as demonstrated by comparative studies with similar substrates like N-phenylhex-5-ynamide and N-(pent-4-yn-1-yl)benzamide. nih.govacs.org

Interactive Data Table: Reaction of this compound with Osmium Complex

Reactant 1Reactant 2SolventTemperatureProductFindingReference
OsH₂Cl₂(PiPr₃)₂This compound (2.0 equiv)Fluorobenzene (B45895)Room TemperatureOsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PiPr₃)₂Amide-directed formation of a five-coordinate osmium alkylidene. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892875-39-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-phenylhept-6-ynamide

InChI

InChI=1S/C13H15NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h1,5-7,9-10H,3-4,8,11H2,(H,14,15)

InChI Key

ZCZQALFHBKOGEJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to N-Phenylhept-6-ynamide

The primary method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid and an amine. This can be achieved through several well-established protocols.

A common and efficient method for forming the amide linkage is the use of peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine.

The direct coupling of 6-heptynoic acid with aniline (B41778) is a standard approach to obtaining this compound. This reaction is typically facilitated by activating agents that promote the formation of the amide bond under mild conditions. One documented procedure involves the use of 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), common reagents in peptide synthesis. tum.de The reaction proceeds by adding HOBt and EDC to a mixture of 6-heptynoic acid and aniline in a solvent like dimethylformamide (DMF). tum.de This method provides a high yield of the desired product. tum.de

Table 1: Reagents and their roles in the synthesis of this compound as described in a documented procedure. tum.de

Beyond standard peptide coupling agents, other strategies for amidification have been developed that offer different reaction conditions and substrate scopes.

A notable metal-free alternative involves the reaction of a carboxylic acid with an isothiocyanate mediated by a base. sioc-journal.cn Specifically, this compound has been synthesized from 6-heptynoic acid and phenyl isothiocyanate using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a base in DMF at ambient temperature. sioc-journal.cn This method is proposed to proceed through a carboxylate anion intermediate that attacks the isothiocyanate, followed by an intramolecular rearrangement to yield the amide and release carbonyl sulfide (B99878) (COS). sioc-journal.cnbeilstein-journals.org

Another classic and effective strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride. researchgate.netprepchem.com The resulting 6-heptynoyl chloride can then be reacted with aniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to form this compound.

Table 2: Summary of alternative synthetic strategies for this compound.

Amide Bond Formation via Coupling Reagents

Preparation of this compound for Organometallic Complexation

This compound has been specifically prepared as a ligand for the synthesis of organometallic complexes. Its structure, containing a terminal alkyne for metal coordination and a distal amide group, makes it a substrate of interest for studying ligand-directed reactions. acs.orgnih.govnih.govcore.ac.uk

In a well-documented application, this compound is reacted with the osmium dihydride complex OsH₂Cl₂(PⁱPr₃)₂. acs.orgnih.gov The preparation involves stirring the osmium complex with two equivalents of this compound in fluorobenzene (B45895) at room temperature. nih.gov This reaction results in the coordination of the alkyne to the osmium center, followed by the migration of two hydride ligands to the terminal alkyne carbon. acs.orgnih.govcore.ac.uk The product is a five-coordinate osmium alkylidene complex, specifically OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PⁱPr₃)₂. acs.orgacs.orgacs.org The presence of the weakly coordinating distal amide group is crucial for directing this specific transformation, leading to the formation of alkylidene derivatives which were previously elusive for osmium. acs.orgnih.gov

Table 3: Reaction of this compound with an Osmium Dihydride Complex. nih.gov

Precursor Role in Complex Organic Synthesis

The utility of this compound extends beyond its direct use as a ligand; it serves as a precursor to more complex molecular architectures. The osmium alkylidene complex formed from this compound is not merely a stable final product but a reactive intermediate in the osmium-mediated cleavage of the carbon-carbon triple bond. acs.orgacs.org

Under mild conditions, these five-coordinate osmium alkylidene complexes undergo a subsequent transformation involving the rupture of the Cα–CH₃ bond of the alkylidene unit. acs.orgnih.gov This step leads to the formation of six-coordinate hydride-alkylidyne derivatives. acs.orgnih.govacs.org For instance, the analogous complex derived from N-phenylhex-5-ynamide evolves into a mixture of linear and branched hydride-alkylidyne species. acs.orgacs.org These hydride-alkylidyne compounds are themselves valuable intermediates. They can participate in further reactions, such as alkylidene-allene metathesis, providing an entry point to five-coordinate vinylidene complexes. acs.orgnih.govacs.org Therefore, this compound acts as an initial building block in a synthetic cascade that enables the construction of a variety of complex organometallic species.

Organometallic Chemistry and Catalysis Involving N Phenylhept 6 Ynamide

Reactions with Transition Metal Hydride Complexes

N-Phenylhept-6-ynamide engages in notable reactions with transition metal hydride complexes, particularly those of osmium. These interactions have been pivotal in exploring the synthesis and reactivity of organometallic compounds, demonstrating how functional groups distant from the primary reaction site can direct reaction pathways.

The reactions between this compound and osmium hydride complexes have led to the isolation and characterization of previously elusive organometallic intermediates. These transformations are central to understanding the mechanisms of C-C triple bond cleavage and the formation of various osmium-carbon bonds.

A key transformation involving this compound is the amide-directed synthesis of five-coordinate osmium alkylidene derivatives. acs.orgacs.orgcore.ac.uknih.govresearchgate.net These complexes have been historically difficult to prepare due to the high tendency of osmium to form more stable six-coordinate hydride-alkylidyne species. acs.orgacs.orgcore.ac.uknih.govresearchgate.net

Osmium-Mediated Transformations

Amide-Directed Synthesis of Five-Coordinate Osmium Alkylidenes
Influence of Distal Amide Group on Reactivity

The presence of the distal amide group in the alkyne substrate is crucial for controlling the regioselectivity of the reaction with the dihydride complex OsH₂Cl₂(PⁱPr₃)₂. acs.orgcore.ac.uk This weakly coordinating group steers the reaction towards the formation of five-coordinate alkylidene derivatives instead of the more common hydride-alkylidyne products that are typically formed with other terminal alkynes. acs.orgacs.orgnih.gov The amide functionality allows for the isolation of these otherwise elusive five-coordinate species. acs.orgcore.ac.uk The relative positioning of the carbonyl and NH groups within the amide does not appear to affect the outcome of this transformation. acs.orgnih.gov

Formation of OsCl₂{═C(CH₃)(CH₂)nNH(CO)Ph}(PⁱPr₃)₂ Derivatives

The reaction of the osmium dihydride complex OsH₂Cl₂(PⁱPr₃)₂ with this compound results in the formation of a specific five-coordinate osmium alkylidene. acs.orgacs.orgcore.ac.uknih.govresearchgate.net Stirring two equivalents of this compound with OsH₂Cl₂(PⁱPr₃)₂ in fluorobenzene (B45895) at room temperature yields the purple solid OsCl₂{═C(CH₃)(CH₂)₄NH(CO)Ph}(PⁱPr₃)₂. acs.org This product arises from the coordination of the alkyne to the osmium center, followed by the migration of both hydride ligands to the terminal carbon atom of the alkyne. acs.orgcore.ac.uk A similar reaction occurs with N-phenylhex-5-ynamide, producing the corresponding derivative with a shorter alkyl chain (n=3). acs.orgacs.orgnih.gov

Table 1: Synthesis of Osmium Alkylidene Derivatives

Reactant 1Reactant 2n ValueProduct
OsH₂Cl₂(PⁱPr₃)₂N-phenylhex-5-ynamide3OsCl₂{═C(CH₃)(CH₂)₃NH(CO)Ph}(PⁱPr₃)₂
OsH₂Cl₂(PⁱPr₃)₂This compound4OsCl₂{═C(CH₃)(CH₂)₄NH(CO)Ph}(PⁱPr₃)₂

The synthesized five-coordinate osmium alkylidene complexes are not indefinitely stable and are considered key intermediates in the osmium-mediated cleavage of the alkyne's carbon-carbon triple bond. acs.orgacs.orgcore.ac.uknih.gov Despite being disubstituted, their instability is consistent with the strongly reducing nature of osmium and its preference for forming saturated, six-coordinate species. core.ac.uk Upon gentle heating or over time, these alkylidenes undergo further transformation. acs.orgcore.ac.uk

Mechanistic Studies of Carbon-Carbon Triple Bond Cleavage
Formation of Six-Coordinate Hydride–Alkylidyne Derivatives via Cα–CH₃ Bond Rupture

Under mild conditions, the five-coordinate alkylidene complexes evolve into more stable six-coordinate hydride-alkylidyne derivatives. acs.orgacs.orgcore.ac.uknih.govresearchgate.netresearchgate.net This transformation proceeds through the rupture of the Cα–CH₃ bond of the alkylidene moiety. acs.orgcore.ac.uknih.govresearchgate.net For example, the complex derived from N-phenylhex-5-ynamide, OsCl₂{═C(CH₃)(CH₂)₃NH(CO)Ph}(PⁱPr₃)₂, when heated in dichloromethane, competitively undergoes two different transformations. core.ac.uk One path involves the migration of the methyl group from the Cα atom to the osmium center, followed by methylidene extrusion, to yield a hydride-alkylidyne derivative with a linear spacer between the alkylidyne carbon and the amide group. core.ac.uk This demonstrates a fascinating rearrangement process that ultimately leads to the cleavage of a bond originating from the initial alkyne. acs.orgcore.ac.uknih.gov

Characterization of Alkylidene Intermediates

The reaction of this compound with the dihydride complex OsH₂Cl₂(PⁱPr₃)₂ (1) results in the formation of a five-coordinate osmium alkylidene derivative. nih.govacs.org This transformation is directed by the distal amide group, which facilitates the coordination of the alkyne and subsequent migration of the hydride ligands to the terminal carbon atom. acs.org The resulting alkylidene complex, OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PⁱPr₃)₂ (3), has been isolated as a purple solid and characterized through various analytical and spectroscopic techniques. acs.orgnih.gov

These alkylidene compounds are notable as they are typically unstable for osmium, which has a strong preference for forming more saturated six-coordinated hydride-alkylidyne species. acs.org The presence of the amide group in this compound stabilizes this otherwise elusive intermediate. nih.govresearchgate.netresearchgate.net However, they are still considered intermediate species in the metal-mediated cleavage of the alkyne's carbon-carbon triple bond and can evolve toward hydride-alkylidyne complexes upon heating or over time. acs.orgnih.gov

Table 1: Characterization Data for OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PⁱPr₃)₂ (Complex 3)

Property Data Source(s)
Appearance Purple Solid acs.org
Yield 39% acs.org
Elemental Analysis (Calcd. for C₃₁H₅₉Cl₂NOOsP₂) C, 47.44; H, 7.57; N, 1.78 acs.org

| Formula | OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PⁱPr₃)₂ | nih.govacs.orgresearchgate.netresearchgate.net |

Alkylidene–Allene Metathesis and Vinylidene Complex Formation

Despite their inherent instability, the five-coordinate osmium-alkylidene complexes derived from this compound serve as valuable precursors for the synthesis of vinylidene complexes through alkylidene-allene metathesis. nih.govresearchgate.netresearchgate.netacs.org This reaction provides a useful entry into five-coordinate vinylidene species, which can be challenging to synthesize otherwise. nih.govacs.org

When the alkylidene intermediate derived from the related N-phenylhex-5-ynamide is treated with an allene, such as cyclohexylallene, a metathesis reaction occurs. acs.org This process involves the exchange of the alkylidene moiety {=C(CH₃)(CH₂)₃C(O)NHPh} with the allene, leading to the formation of a new, stable vinylidene complex, OsCl₂(═C═CHCy)(PⁱPr₃)₂ (9), and releasing the organic fragment from the initial alkylidene. acs.orgacs.org This reactivity highlights the synthetic utility of the transient alkylidene species, allowing access to dicarbon-disubstituted and monosubstituted vinylidene complexes. nih.govacs.orgacs.org

Broader Implications for Sigma-Bond Activation in Organometallic Systems

The reactions involving this compound with unsaturated osmium(IV)-hydride complexes are significant within the broader context of sigma-bond (σ-bond) activation. These osmium complexes demonstrate a remarkable capacity to activate a wide variety of σ-bonds, including C-H and C-C bonds, without a change in the formal oxidation state of the metal center.

The formation of the alkylidene complex from this compound involves the formal insertion of the alkyne's C≡C triple bond into Os-H bonds. acs.org Subsequently, the evolution of this alkylidene intermediate into a hydride-alkylidyne species involves the cleavage of the Cα-CH₃ bond of the alkylidene ligand. nih.govacs.org This transformation is a clear example of C-C σ-bond activation mediated by the osmium center. The study of such reactions provides fundamental insights into the mechanisms of σ-bond activation, a process central to many catalytic cycles in organic synthesis. The ability of the distal amide group in this compound to direct the initial reaction and stabilize the alkylidene intermediate allows for the observation and study of these fundamental organometallic steps. nih.govacs.org

Cobalt Complexation and Cyclization Reactions

Formation of Dicobalt Hexacarbonyl Complexes

This compound, as a terminal alkyne, can react with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable dicobalt hexacarbonyl complex. This reaction is a general and well-established method for protecting the alkyne functionality. mdpi.comwikipedia.org The two cobalt atoms and the two alkyne carbons form a tetrahedral core, which effectively shields the triple bond from various reagents. wikipedia.org

In a typical procedure, the alkyne is stirred with a slight excess of dicobalt octacarbonyl in a suitable solvent like toluene (B28343) at room temperature. mdpi.com The reaction proceeds with the loss of two carbon monoxide ligands from the cobalt cluster and the coordination of the alkyne. The resulting complex, (μ-N-Phenylhept-6-ynamide)dicobalt hexacarbonyl, is typically a colored, air-stable solid that can be purified by column chromatography. mdpi.com

Application in N-Nicholas Cyclization for Azaenediyne Synthesis

The cobalt-complexed form of alkyne-containing molecules is crucial for their application in the Nicholas reaction, a powerful carbon-carbon bond-forming method. This reaction involves the generation of a cobalt-stabilized propargyl cation, which can then be trapped by a nucleophile. While direct use of the this compound complex in a cyclization is not explicitly detailed, a closely related fragment, hex-5-ynoyl chloride, has been used to functionalize a precursor for the synthesis of 10-membered azaenediynes via an intramolecular N-Nicholas cyclization. mdpi.com

In this synthetic strategy, an amino-functionalized dicobalt hexacarbonyl complex was acylated with hex-5-ynoyl chloride. mdpi.com The resulting molecule, containing the cobalt-protected alkyne and a terminal alkyne from the hex-5-ynoyl group, underwent a smooth intramolecular Nicholas cyclization promoted by a Lewis acid. mdpi.com This demonstrates the utility of the hex-ynoyl structural motif, shared by this compound, in constructing complex cyclic systems like azaenediynes. mdpi.com The study highlighted that an arenesulfonamide group was an optimal nucleophile for achieving high yields in these cyclizations. mdpi.com

Other Catalytic Transformations

Beyond its use in osmium and cobalt chemistry, the ynamide functionality within this compound and related structures can participate in other catalytic transformations. For instance, ynamides are known substrates in Brønsted acid-catalyzed arene-ynamide cyclizations. nih.gov This type of reaction typically involves the activation of the ynamide by a strong acid, such as triflic acid, to form a reactive keteniminium intermediate. nih.gov This intermediate can then undergo an intramolecular electrophilic attack on a nearby aromatic ring to form cyclic enamides. nih.gov

While the direct cyclization of this compound itself is not specified, studies on similar substrates with varying tether lengths have shown that this method can be used to prepare seven-membered ring enamides. nih.gov Such reactions showcase the versatility of the ynamide group in this compound for constructing heterocyclic systems under different catalytic conditions.

Table 2: List of Chemical Compounds

Compound Name Chemical Formula / Structure
This compound C₁₃H₁₅NO
Osmium Dihydride Complex (1) OsH₂Cl₂(PⁱPr₃)₂
Osmium Alkylidene Complex (3) OsCl₂{=C(CH₃)(CH₂)₄C(O)NHPh}(PⁱPr₃)₂
Osmium Vinylidene Complex (9) OsCl₂(═C═CHCy)(PⁱPr₃)₂
Dicobalt Octacarbonyl Co₂(CO)₈
(μ-N-Phenylhept-6-ynamide)dicobalt hexacarbonyl Co₂(CO)₆(HC≡C(CH₂)₄CONHPh)
Hex-5-ynoyl chloride C₆H₇ClO

Iron-Catalyzed Peroxidation-Carbamoylation of Alkenes

Iron-catalyzed peroxidation-carbamoylation of alkenes is a method for the synthesis of β-peroxy amides. This reaction typically involves the use of an iron catalyst, such as iron(III) chloride (FeCl₃), to facilitate a radical coupling reaction between an alkene, a hydroperoxide (like tert-butyl hydroperoxide), and a formamide. The process is believed to proceed via the functionalization of the formyl C(sp²)–H bond. researchgate.net These β-peroxy amide products are versatile synthetic intermediates that can be transformed into other valuable compounds such as β-hydroxy amides, β-keto amides, and β-lactams. researchgate.netntu.edu.sg

While this iron-catalyzed methodology has been applied to a variety of aryl alkenes and 1,3-enynes, the specific use of this compound in this transformation has not been detailed in the available scientific literature. researchgate.netntu.edu.sg The presence of the terminal alkyne in this compound could potentially lead to different reaction pathways or require modified catalytic conditions.

A generalized scheme for the iron-catalyzed peroxidation-carbamoylation of alkenes is presented below:

ReactantsCatalystProduct
Alkene, Hydroperoxide, FormamideIron Salt (e.g., FeCl₃)β-peroxy amide

Potential in Palladium-Catalyzed Oxidative Monoaminocarbonylation

Palladium-catalyzed oxidative monoaminocarbonylation is a powerful reaction for the synthesis of 2-ynamides from terminal alkynes. mdpi.comunipr.it This process often utilizes a palladium iodide (PdI₂) based catalyst and involves the reaction of a terminal alkyne with carbon monoxide and a secondary amine. mdpi.comunipr.it The resulting 2-ynamide products contain a triple bond conjugated to an amide group, making them susceptible to further nucleophilic attack and valuable precursors for the synthesis of various heterocyclic compounds, such as furanones and pyrrolones. mdpi.com

The general mechanism can involve the amine acting as a base to form an alkynylpalladium iodide species, followed by carbon monoxide insertion and subsequent nucleophilic displacement by the amine. mdpi.com Given that this compound is a terminal alkyne, it is a theoretical candidate for this type of transformation. However, specific studies detailing the palladium-catalyzed oxidative monoaminocarbonylation of this compound are not present in the reviewed literature. The intramolecular nature of the amide in this compound could potentially lead to competitive intramolecular reactions under these catalytic conditions.

A general representation of the palladium-catalyzed oxidative monoaminocarbonylation of terminal alkynes is as follows:

ReactantsCatalystProduct
Terminal Alkyne, Carbon Monoxide, Secondary AminePalladium Iodide (PdI₂)2-Ynamide

Considerations in Alkyne Metathesis and Carbyne Chemistry

The reactivity of this compound has been notably explored in the context of osmium-catalyzed reactions, which are fundamental to understanding alkyne metathesis and carbyne chemistry. acs.orgnih.gov The presence of a distal amide group in this compound influences its reactivity with osmium complexes compared to other terminal alkynes.

Specifically, the reaction of this compound with the dihydride complex OsH₂Cl₂(PⁱPr₃)₂ leads to the formation of a five-coordinate osmium alkylidene derivative. acs.orgnih.gov This transformation occurs through the coordination of the alkyne moiety to the osmium center, followed by the migration of the hydride ligands to the terminal carbon atom of the alkyne. nih.gov The resulting alkylidene complex is an intermediate species in the cleavage of the carbon-carbon triple bond of the alkyne. acs.orgcore.ac.uk

Under mild conditions, this osmium alkylidene complex can undergo further transformation. The rupture of the Cα–CH₃ bond of the alkylidene moiety leads to the formation of six-coordinate hydride-alkylidyne derivatives. acs.orgcore.ac.uk For the related compound N-phenylhex-5-ynamide, this evolution results in a mixture of two isomeric hydride-alkylidyne complexes, one with a linear spacer and one with a branched spacer between the alkylidyne carbon and the amide group. acs.org These transformations are significant as they represent a key equilibrium between metal-alkylidene and metal-hydride-alkylidyne species, which is a cornerstone of alkyne metathesis.

The reaction of this compound with OsH₂Cl₂(PⁱPr₃)₂ to form the corresponding osmium alkylidene is summarized in the table below.

ReactantOsmium ComplexProduct
This compoundOsH₂Cl₂(PⁱPr₃)₂OsCl₂{=C(CH₃)(CH₂)₄(CO)NHPh}(PⁱPr₃)₂

This amide-directed formation of osmium alkylidenes is a key finding, as these types of complexes were previously elusive due to the propensity of osmium to form more stable hydride-alkylidyne species. acs.orgnih.gov The instability of these alkylidene complexes, however, makes them useful for further synthetic applications, such as in alkylidene-allene metathesis to generate vinylidene complexes. acs.orgnih.gov

Role As a Chemical Scaffold and Building Block

Integration into Photoprobe Design and Synthesis

The terminal alkyne group of N-Phenylhept-6-ynamide is a key feature that allows for its incorporation into photoprobes. Photoprobes are molecules designed to interact with biological targets and can be activated by light to form a covalent bond with the target, enabling its identification and characterization. The alkyne serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a complementary functional group, typically an azide, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". mdpi.comresearchgate.net

This modular approach allows for a two-step labeling strategy. First, a photoprobe containing the this compound scaffold can be introduced into a biological system to interact with its target protein. Upon photoactivation, a covalent bond is formed. Subsequently, a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an azide, is added and specifically attaches to the alkyne handle of the probe. mdpi.com This strategy has been successfully employed in the design of photoprobes to study protein-ligand interactions and to identify the protein targets of bioactive small molecules. acs.org For instance, photoswitchable ceramides (B1148491) incorporating a terminal alkyne have been synthesized to enable the optical manipulation of sphingolipid biosynthesis and detection of their metabolites. nih.gov The minimal steric footprint of the alkyne group is advantageous as it is less likely to interfere with the binding of the probe to its biological target compared to bulkier reporter tags. mdpi.com

Application in Activity-Based Protein Profiling (ABPP) Studies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of enzymes within complex biological samples. nih.govannualreviews.org ABPP utilizes active site-directed chemical probes that covalently label active enzymes. The terminal alkyne of this compound makes it an ideal building block for creating such probes. mdpi.comnih.gov

In a typical ABPP experiment, a probe containing the this compound scaffold would be designed to target a specific class of enzymes. The probe would consist of a reactive group that covalently modifies the active site of the enzyme, a linker derived from the heptynamide backbone, and the terminal alkyne as a reporter handle. After incubation with a proteome, the alkyne-tagged proteins are selectively derivatized with a reporter tag via click chemistry, allowing for their visualization, enrichment, and identification by mass spectrometry. mdpi.comannualreviews.org

The synthesis of this compound, designated as DA-1C, has been documented in the context of developing tools for ABPP, highlighting its direct relevance to this field. tum.de The use of an alkyne handle in ABPP probes offers significant advantages, including improved cell permeability and the ability to perform in situ or in vivo labeling experiments. nih.gov

Derivatization for Advanced Functional Group Introduction

The this compound scaffold possesses two primary sites for chemical modification: the amide group and the terminal alkyne. This dual reactivity allows for the introduction of a wide array of advanced functional groups, further expanding its utility as a chemical building block.

The amide functionality can undergo reductive functionalization. For example, methods have been developed for the iridium-catalyzed reduction of amides followed by the introduction of various nucleophiles, including alkynes. frontiersin.orgresearchgate.net This approach could be used to transform the amide of this compound into a more complex amine-containing structure.

The terminal alkyne is also amenable to a variety of transformations. For instance, it can participate in coupling reactions, such as the Sonogashira coupling, to append aryl or vinyl groups. Furthermore, the alkyne can be involved in cycloaddition reactions to construct heterocyclic rings. nih.gov The synthesis of functionalized N-alkynyl amides has been explored, demonstrating the potential to modify the alkyne terminus. nih.govrsc.org These derivatization strategies allow for the systematic modification of the this compound core to fine-tune its properties for specific applications, such as optimizing the binding affinity of a probe or altering the pharmacokinetic properties of a more complex molecule.

Spectroscopic and Computational Characterization of N Phenylhept 6 Ynamide and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural verification of N-Phenylhept-6-ynamide. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position within the molecular framework.

The ¹H NMR spectrum of this compound has been recorded in different deuterated solvents, providing a detailed picture of the proton environment. In dimethyl sulfoxide-d6 (DMSO-d6), the amide proton (N-H) appears as a singlet at 9.89 ppm. The aromatic protons of the phenyl group resonate between 7.01 and 7.59 ppm. The terminal alkyne proton gives a characteristic triplet at 2.76 ppm (J = 2.8 Hz). The aliphatic protons of the heptyl chain appear as multiplets and triplets between 1.44 and 2.31 ppm. tdx.cat

In chloroform-d3 (CDCl3), the ¹H NMR spectrum shows the amide proton as a broad singlet at 7.69 ppm, while the aromatic protons appear in the range of 7.09 to 7.55 ppm. The terminal alkyne proton is observed at 1.96 ppm as a triplet (J=2.7 Hz). The methylene (B1212753) groups of the aliphatic chain are observed at δ 1.63 (quintet, J=7.5 Hz, 2H, CH2), 1.81 (quintet, J=7.5 Hz, 2H, CH2), 2.23 (dt, J=7.0, 2.7 Hz, 2H, CH2), and 2.38 (t, J=7.5 Hz, 2H, CH2) ppm.

Proton Assignment Chemical Shift (δ) in DMSO-d6 (ppm) Multiplicity & Coupling Constant (J in Hz) Chemical Shift (δ) in CDCl3 (ppm) Multiplicity & Coupling Constant (J in Hz)
NH9.89s7.69br s
Ar-H7.59d, J = 8.87.49-7.55m
Ar-H7.28t, J = 8.47.27-7.41m
Ar-H7.01t, J = 6.47.09-7.20m
C≡C-H2.76t, J = 2.81.96t, J=2.7
CH₂-C=O2.31t, J = 7.62.38t, J=7.5
CH₂-C≡CH2.17-2.21m2.23dt, J=7.0, 2.7
-CH₂-1.64-1.71m1.81quintet, J=7.5
-CH₂-1.44-1.52m1.63quintet, J=7.5

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad, dt = doublet of triplets

The proton-decoupled ¹³C{¹H} NMR spectrum, recorded in CDCl₃, further confirms the structure of this compound. The carbonyl carbon of the amide group is observed at δ 171.6 ppm. The carbons of the phenyl ring appear in the aromatic region between 119.6 and 139.8 ppm. The two sp-hybridized carbons of the alkyne group are found at δ 84.9 (quaternary) and 71.8 (methine) ppm. The aliphatic carbons resonate between 18.0 and 36.3 ppm. tdx.cat Another independent analysis in CDCl₃ provided consistent chemical shifts for the aliphatic chain at 18.2, 24.3, 27.8, and 36.8 ppm, and for the alkyne carbons at 68.8 and 83.7 ppm.

Carbon Assignment Chemical Shift (δ) in CDCl3 (ppm)
C=O171.6
Ar-C (quaternary)139.8
Ar-CH129.2
Ar-CH123.5
Ar-CH119.6
C≡CH84.9
C≡CH71.8
CH₂-C=O36.3
-CH₂-28.1
-CH₂-24.8
CH₂-C≡CH18.0

1H NMR Data Analysis

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum, recorded as a KBr pellet, shows characteristic absorption bands. A strong band at 3310 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The terminal alkyne C-H bond is identified by a sharp peak at 2114 cm⁻¹. The carbonyl (C=O) stretching of the amide group is observed at 1662 cm⁻¹. The bands at 1600 and 1496 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring, and the band at 1441 cm⁻¹ is due to C-H bending. A strong absorption at 754 cm⁻¹ is characteristic of ortho-disubstituted benzene (B151609) ring vibrations. tdx.cat

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch3310
C≡C-H Stretch2114
C=O Stretch1662
Aromatic C=C Stretch1600, 1496
C-H Bend1441
Aromatic C-H Bend754

Elemental Analysis for Compositional Verification

While detailed numerical data for the elemental analysis of this compound was not available in the reviewed literature, its preparation has been reported in studies where subsequent reactions were carried out. acs.orgtum.de The successful synthesis and characterization of its derivative complexes strongly suggest the purity and correct elemental composition of the starting material. acs.orgacs.org For a related osmium complex, elemental analysis was performed and reported. acs.org The theoretical elemental composition of this compound (C₁₃H₁₅NO) is Carbon 77.58%, Hydrogen 7.51%, and Nitrogen 6.96%.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) has been employed to determine the exact molecular weight of this compound. The analysis provided a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of 202.1230. This is in excellent agreement with the calculated theoretical mass of 202.1226 for C₁₃H₁₆NO⁺, confirming the molecular formula of the compound. tdx.cat Detailed fragmentation analysis has not been reported in the available literature.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has been utilized to understand the structure, bonding, and reactivity of osmium complexes derived from this compound. acs.org DFT calculations have been instrumental in elucidating the reaction mechanisms, suggesting that the formation of five-coordinate osmium alkylidene complexes from the reaction of OsH₂Cl₂(PⁱPr₃)₂ with this compound is a key step. acs.orgacs.org These computational studies have also helped to rationalize the subsequent transformation of these alkylidene intermediates into more stable six-coordinate hydride-alkylidyne derivatives through the cleavage of the alkyne C-C triple bond. acs.org While specific computational studies on isolated this compound were not found, the theoretical investigations of its metal complexes provide significant insights into its coordination behavior and reactivity.

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structure

Density Functional Theory (DFT) has become an essential tool for elucidating the mechanistic pathways and electronic properties of complex organometallic systems, including those involving this compound. Research into the reactions of this compound, particularly with osmium dihydride complexes like OsH₂Cl₂(PⁱPr₃)₂, has utilized DFT to understand the formation and stability of the resulting alkylidene complexes. acs.orgnih.gov

DFT calculations have been particularly insightful in explaining the preference for the formation of five-coordinate osmium alkylidene complexes over the six-coordinate hydride alkylidyne isomers, which are typically favored for osmium. acs.orgnih.gov Theoretical studies suggest that the energies of these two forms can be very similar, and the presence of a distal amide group, as in this compound, directs the reaction towards the otherwise elusive alkylidene product. acs.orgnih.gov This directorial effect is a result of the amide group's influence on the regioselectivity of the reaction between the alkyne and the osmium hydride. acs.org

The electronic structure and bonding within these complexes are also analyzed using computational methods. For instance, in related osmium alkylidyne complexes, analysis of the frontier orbitals and charge distribution helps to characterize the nature of the metal-carbon triple bond. acs.org Techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, often paired with DFT, can provide quantitative data on bond orders, atomic charges, and orbital interactions, confirming the bonding models proposed from experimental data. For example, DFT-optimized geometries have been shown to correlate well with structures determined by X-ray diffraction for related compounds.

While specific DFT data for the this compound-osmium complex is not extensively published, the table below represents typical parameters obtained from DFT calculations for closely related organometallic osmium complexes.

Table 1: Representative Theoretical Data for an Osmium Alkylidene Complex This table is illustrative, based on typical data from DFT calculations on analogous osmium complexes.

ParameterDescriptionTypical Calculated Value
Os=C Bond LengthThe distance between the osmium center and the alkylidene carbon atom.~1.86 Å
P-Os-P AngleThe bond angle between the two phosphine (B1218219) ligands, indicating the geometry of the complex.~160°
Mulliken Charge on OsThe calculated partial charge on the osmium atom, indicating its electronic state.+0.4 to +0.6 e
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to chemical reactivity.2.5 - 3.0 eV

Theoretical Calculations on Reaction Pathways and Transition States

Theoretical calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. For this compound, computational studies have helped to rationalize the observed reaction products when it interacts with metal complexes. researchgate.netresearchgate.net

The reaction between this compound and OsH₂Cl₂(PⁱPr₃)₂ serves as a prime example. nih.gov The accepted mechanism, supported by computational modeling of analogous systems, involves several steps:

Initial coordination of the alkyne moiety of this compound to the osmium center. nih.gov

Subsequent migration of the two hydride ligands from the osmium atom to the terminal alkyne carbon. nih.gov This step leads to the formation of the five-coordinate alkylidene complex, OsCl₂{=C(CH₃)(CH₂)₄(CO)NHPh}(PⁱPr₃)₂. acs.org

Furthermore, these alkylidene complexes are themselves intermediates. researchgate.net Under mild conditions, they can undergo further transformation involving the cleavage of the Cα-CH₃ bond of the alkylidene ligand. acs.orgresearchgate.net This process leads to the formation of six-coordinate hydride-alkylidyne derivatives. acs.orgresearchgate.netresearchgate.net DFT calculations on similar systems have been used to determine the activation energies for such transformations. For example, the calculated activation energy for a direct hydride migration in a related osmium complex was found to be approximately 31.4 kcal·mol⁻¹, a value that helps to explain the conditions under which such rearrangements occur.

The table below outlines the key steps and associated calculated energy barriers for the reaction pathway of ynamides with osmium hydrides, based on findings from related systems.

Table 2: Calculated Energetics for a Representative Ynamide-Osmium Reaction Pathway This table is a conceptual representation based on data from analogous reaction systems.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
Alkyne CoordinationReversible binding of the ynamide to the Osmium center.Low / Spontaneous
Hydride MigrationTransfer of hydride ligands from Os to the alkyne carbon to form the alkylidene.Moderately low
Alkylidene to Alkylidyne IsomerizationC-C bond cleavage and rearrangement to the hydride-alkylidyne complex.~25-32

These theoretical investigations, by providing a detailed energy landscape of the reaction, are invaluable for understanding why the presence of the N-phenylamide group on the heptynyl chain directs the reaction to form a specific, otherwise difficult-to-access, product. acs.orgnih.gov

Future Research Directions and Unexplored Avenues for N Phenylhept 6 Ynamide

The unique structural characteristics of N-Phenylhept-6-ynamide, featuring a terminal alkyne, a flexible methylene (B1212753) chain, and an amide linkage, position it as a versatile building block for significant advancements in chemical synthesis and materials science. The exploration of its full potential is still in its nascent stages, with numerous promising research avenues yet to be thoroughly investigated. This article outlines key future research directions, focusing on novel synthetic methods, organometallic chemistry, catalyst development, and computational modeling.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-Phenylhept-6-ynamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling or amidation reactions. To optimize yields, systematically vary catalysts (e.g., Pd/Cu systems), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor progress via TLC or HPLC. For reproducibility, document stoichiometric ratios and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : Use 1H^1H-NMR to confirm proton environments (e.g., alkyne protons at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.6 ppm). FT-IR validates the amide C=O stretch (~1650 cm1^{-1}) and alkyne C≡C stretch (~2100 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Ambiguities in overlapping peaks can be resolved by 2D NMR (e.g., HSQC, COSY) .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratory settings?

  • Methodological Answer : Standardize protocols using IUPAC-recommended procedures. Provide exact details on reagent purity, solvent drying methods, and inert atmosphere conditions (e.g., nitrogen/argon flow rates). Include error margins for instrumental parameters (e.g., NMR spectrometer frequency, HPLC column type) in supplementary materials .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density maps and reaction pathways (e.g., B3LYP/6-31G* basis set). Use molecular dynamics simulations to assess stability in solvents like THF or DCM. Validate predictions with experimental DSC/TGA data for thermal degradation profiles .

Q. How can contradictory data in catalytic efficiency studies for this compound synthesis be resolved?

  • Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., trace moisture in solvents, catalyst loading). Replicate experiments under controlled conditions and compare with literature using statistical tools (e.g., ANOVA). Publish raw datasets and negative results to enhance transparency .

Q. What experimental designs are suitable for investigating the mechanistic role of this compound in multi-step organic reactions?

  • Methodological Answer : Design kinetic studies with varying reactant concentrations and quenching methods (e.g., rapid cooling). Use isotopic labeling (13C^{13}C-alkyne) to track bond formation via 13C^{13}C-NMR. Pair with in-situ IR spectroscopy to detect intermediates .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., electron-donating/withdrawing groups on the phenyl ring). Test biological or catalytic activities using dose-response assays. Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing heterogeneous datasets in this compound research?

  • Methodological Answer : Use multivariate analysis (PCA) to identify dominant variables affecting yield/purity. For small datasets, apply non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How can systematic reviews address gaps in the existing literature on this compound applications?

  • Methodological Answer : Follow PRISMA guidelines to screen primary studies. Extract data on synthesis routes, yields, and characterization methods. Use meta-analysis to quantify trends (e.g., average yield across 20 studies) and highlight under-researched areas (e.g., green chemistry adaptations) .

Tables: Key Experimental Parameters

Parameter Example Values Validation Method
Optimal Reaction Temp80°C (±2°C)Calibrated thermocouple
Catalyst Loading5 mol% Pd(PPh3_3)4_4ICP-OES for Pd quantification
Purification SolventHexane:Ethyl Acetate (3:1)HPLC purity >98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.